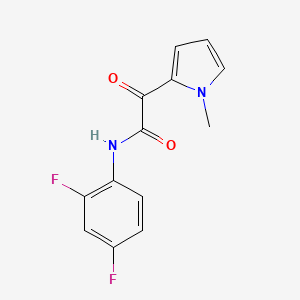

![molecular formula C20H22N2O3S B2723739 N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-86-8](/img/structure/B2723739.png)

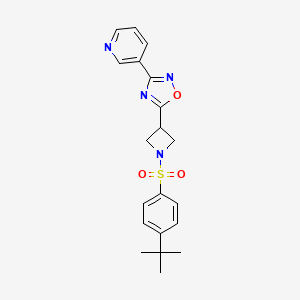

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The compound contains a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused with a quinoline . It also has a sulfonamide group attached to the 8-position of the quinoline ring.Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.47. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available.Wissenschaftliche Forschungsanwendungen

N-Heterocyclic Carbene (NHC) Catalysis

The N-mesityl group plays a crucial role in NHC-catalyzed reactions. NHCs are powerful organocatalysts used in various transformations. Specifically, reactions involving α-functionalized aldehydes, such as annulations, oxidations, and redox reactions, proceed more rapidly when N-mesityl-substituted NHCs are employed . The presence of the N-mesityl group enhances the initial addition of the NHC to the aldehyde, rendering it irreversible and accelerating the formation of the Breslow intermediate. This insight guides catalyst selection and design in NHC-catalyzed reactions.

Antitubercular Activity

While research on this compound is ongoing, its structural features suggest potential antitubercular properties. The quinoline ring, present in the molecule, has been explored for its biological activity. Further investigations are needed to assess its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Synthetic Chemistry

The compound’s unique fused-ring system offers opportunities for synthetic chemistry. Researchers have synthesized related derivatives using the Biginelli reaction and Huisgen 1,3-dipolar cycloaddition . Exploring its reactivity and derivatization could lead to novel compounds with diverse applications.

Photophysical Properties

Studying the photophysical properties of this compound, including absorption and emission spectra, fluorescence, and phosphorescence, could reveal its behavior in different environments. Such insights are valuable for applications in imaging, sensors, and luminescent materials.

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with appropriate safety measures. Specific safety data or hazard information is not available.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-12-8-13(2)19(14(3)9-12)21-26(24,25)17-10-15-4-5-18(23)22-7-6-16(11-17)20(15)22/h8-11,21H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVILGXYWPZUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

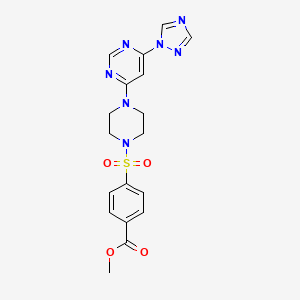

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

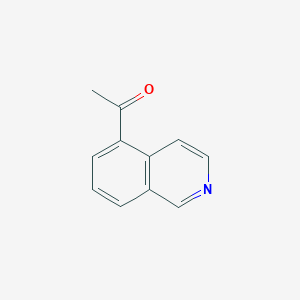

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)

![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)